molecular formula C10H7IO3 B3152257 3-Iodo-7-methoxy-4H-chromen-4-one CAS No. 73220-42-5

3-Iodo-7-methoxy-4H-chromen-4-one

Cat. No.: B3152257
CAS No.: 73220-42-5
M. Wt: 302.06 g/mol
InChI Key: RAMRIHLZEAHUBU-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxy-4H-chromen-4-one (CAS 73220-42-5) is a high-value chemical building block extensively used in organic and medicinal chemistry research. Its core structure is a chromen-4-one (chromone) functionalized with an iodine at the 3-position and a methoxy group at the 7-position, making it a versatile intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions . Researchers primarily utilize this compound in the efficient synthesis of diverse isoflavone derivatives, a class of compounds with significant biological activities . For instance, it serves as a pivotal substrate in phosphine-free Heck cross-coupling reactions with olefins under microwave irradiation, enabling rapid and high-yielding access to 3-alkenyl benzopyrones . Furthermore, its application extends to other key reactions such as the Suzuki–Miyaura coupling, which has been leveraged in the divergent total synthesis of numerous prenylated isoflavone natural products . The iodine atom at the 3-position is highly reactive, allowing for selective bond formation to create libraries of compounds for biological screening. The ongoing research into isoflavones, for which this compound is a key precursor, explores a range of potential therapeutic areas, including anticancer and amyloidosis research . This product is intended for laboratory research purposes only and is not classified or approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMRIHLZEAHUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282019
Record name 3-Iodo-7-methoxy-4H-1-benzopyran-4-one
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Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-42-5
Record name 3-Iodo-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73220-42-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 7 Methoxy 4h Chromen 4 One and Its Precursors

Classical and Contemporary Approaches to Chromone (B188151) Core Synthesis

The chromone ring system is a privileged scaffold in medicinal chemistry and its synthesis has been the subject of extensive research. nih.govresearchgate.net Various synthetic strategies have been developed, starting from readily available materials like phenols and salicylic (B10762653) acid derivatives. nih.govresearchgate.net

The formation of the chromone core predominantly relies on cyclization and annulation reactions. Classical methods include the Claisen condensation, the Baker–Venkataraman rearrangement, and the Kostanecki–Robinson reaction. nih.govresearchgate.net These methods typically involve the intramolecular cyclization of a suitably substituted aromatic ketone.

More contemporary approaches often utilize transition-metal catalysis. For instance, palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones offers an efficient route to flavones, a class of chromone derivatives. organic-chemistry.org Another modern strategy involves a palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones with other reagents to create complex polycyclic systems. rsc.org Intramolecular annulation of compounds like 2-alkoxyphenylacetophenones and 2'-hydroxychalcones also provides a pathway to the chromone scaffold. nih.gov Furthermore, the regioselective 6-endo-dig cyclization of ortho-hydroxyphenyl propargylic alcohols and ortho-hydroxyphenyl alkynones is another effective method. nih.gov

A notable and efficient method for constructing the chromone skeleton is the oxidative cyclization of o-hydroxyaryl enaminones. researchgate.nettandfonline.com This strategy has been shown to be effective and can be conducted under environmentally friendly conditions. tandfonline.com

The choice of starting material significantly dictates the synthetic route and the substitution pattern of the final chromone product. Key starting materials for chromone synthesis include:

Phenols and Salicylic Acid Derivatives: These are common and readily available starting points for various chromone syntheses. nih.govresearchgate.netnih.gov

2-Hydroxyarylalkylketones: These are crucial precursors in many classical chromone syntheses, such as the Claisen condensation and Kostanecki–Robinson reaction. nih.govresearchgate.netnih.gov

Chalcones: These α,β-unsaturated ketones can be cyclized to form flavones, a subclass of chromones. researchgate.netresearchgate.net

Enaminones: o-Hydroxyaryl enaminones are versatile intermediates that can be readily cyclized to form the chromone ring. nih.govresearchgate.netresearchgate.net

Ynones: These compounds can also serve as precursors for chromone synthesis. nih.govresearchgate.net

The following table provides a summary of common starting materials and the corresponding cyclization methods for chromone synthesis.

Starting MaterialCyclization/Annulation MethodReference(s)
2-HydroxyarylalkylketonesClaisen Condensation, Kostanecki–Robinson Reaction nih.gov
Phenols, Salicylic AcidsSimonis Reaction, Ruhemann Reaction nih.gov
o-Hydroxyaryl EnaminonesOxidative Cyclization researchgate.nettandfonline.com
ChalconesOxidative Cyclization (e.g., with iodine) researchgate.net
o-Iodophenols and Terminal AcetylenesPalladium-catalyzed Cyclocarbonylation organic-chemistry.org

Targeted Synthesis of 3-Iodo-7-methoxy-4H-chromen-4-one

The synthesis of the title compound requires the specific introduction of an iodine atom at the C3 position and a methoxy (B1213986) group at the C7 position of the chromone ring.

Achieving regioselective iodination at the C3 position of the chromone ring is a critical step. One of the most effective methods involves the reaction of halogens with ketoenamines derived from hydroxyacetophenones. researchgate.net This approach allows for the direct introduction of iodine at the desired position during the heterocyclization process.

Another strategy is the direct iodination of a pre-formed chromone. While various iodinating agents exist, achieving C3 selectivity can be challenging. However, methods using molecular iodine under specific conditions have been developed for the C3-iodination of related heterocyclic systems like quinolines, which could potentially be adapted for chromones. nih.gov Furthermore, ammonium (B1175870) iodide has been used to mediate the regioselective chalcogenation of chromones at the C3 position. figshare.com The use of N-iodosuccinimide (NIS) in DMF is another protocol for the regioselective iodination of flavonoids, with the position of iodination being directed by the protection pattern of hydroxyl groups. researchgate.net

The synthesis of 2-substituted 3-iodo-4H-chromen-4-ones has been achieved through the heterocyclization of specific ketoenamines, highlighting the importance of the starting material's structure in directing the final product. researchgate.net

The methoxy group at the C7 position is typically introduced by starting with a precursor that already contains this functionality. A common starting material for the synthesis of 7-methoxychromones is 2-hydroxy-4-methoxyacetophenone. This precursor ensures the methoxy group is correctly positioned from the outset.

The synthesis of various 7-methoxy-4H-chromen-4-one derivatives often starts with a substituted 2-hydroxy-methoxyacetophenone which is then converted to an enaminone and subsequently cyclized. mdpi.com The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and the subsequent cyclization and iodination steps. wikipedia.org Its presence can affect the rate and regioselectivity of these reactions. nih.gov

For instance, the synthesis of 7-methoxy-2-(1,2,4-triazol-1-yl)chromen-4-one involves the reaction of 7-methoxychromen-4-one with 1,2,4-triazole (B32235) in the presence of molecular iodine and potassium carbonate. mdpi.com This demonstrates that the 7-methoxy-chromone core can be synthesized and then further functionalized.

Green Chemistry Approaches in Chromone Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. nih.gov In the context of chromone synthesis, green chemistry principles are being increasingly applied. This includes the use of greener solvents, catalysts, and energy sources. frontiersin.org

Microwave irradiation has emerged as a powerful tool, often leading to shorter reaction times, cleaner reactions, and improved yields compared to conventional heating. ijrpc.com Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of chromone derivatives. frontiersin.org The use of lipase, a biocatalyst, for the oxidative cyclization of o-hydroxyphenyl enaminones to form 3-hydroxychromones represents a significant advancement in the green synthesis of these compounds. tandfonline.comtandfonline.com This enzymatic process offers mild reaction conditions, high yields, and the use of a reusable biocatalyst. tandfonline.com

Considerations for Synthetic Scalability and Process Optimization of this compound

Scaling up the synthesis of a chemical compound from the laboratory bench to an industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable process.

Reaction Conditions:

Solvent Selection: The choice of solvent is critical. For scalability, ideal solvents are inexpensive, non-toxic, have a low environmental impact, and are easily recoverable. The transition from laboratory-scale solvents like DMF to more scalable options should be investigated.

Reagent Stoichiometry and Cost: The amounts of reagents, particularly expensive ones like certain iodinating agents or catalysts, need to be optimized to minimize waste and cost.

Temperature and Pressure Control: Maintaining consistent temperature and pressure is more challenging on a larger scale. The exothermic or endothermic nature of each synthetic step must be well-understood to design appropriate heat exchange systems. Microwave-assisted synthesis on a large scale requires specialized industrial microwave reactors capable of handling larger volumes and ensuring uniform field distribution.

Work-up and Purification:

Crystallization and Chromatography: Purification by crystallization is generally preferred for large-scale synthesis due to its cost-effectiveness compared to chromatography. Developing a robust crystallization procedure to obtain the desired purity of this compound is essential.

Process Safety:

Hazardous Reagents: The use of potentially hazardous reagents, such as strong acids, bases, or oxidizing agents, requires careful handling and the implementation of appropriate safety protocols.

Thermal Runaway: The potential for thermal runaway reactions, especially in exothermic steps, must be assessed and mitigated through proper reactor design and control systems.

Process Optimization: Design of Experiments (DoE) can be a powerful tool for optimizing the synthetic process. By systematically varying key parameters such as temperature, reaction time, and reagent concentrations, it is possible to identify the optimal conditions for maximizing yield and purity while minimizing costs and environmental impact.

The following table outlines key considerations for the scalability of the synthesis of this compound.

ConsiderationLaboratory ScaleIndustrial Scale
Batch Size Milligrams to gramsKilograms to tons
Equipment GlasswareStainless steel or glass-lined reactors
Heating Method Heating mantles, oil bathsSteam jackets, electrical heaters, industrial microwaves
Mixing Magnetic stirrers, overhead stirrersImpellers, baffles
Purification Column chromatography, preparative TLCCrystallization, distillation, filtration
Process Control ManualAutomated control systems (PLCs, DCS)
Safety Fume hood, personal protective equipmentComprehensive process safety management (PSM)

By carefully addressing these considerations, a robust and scalable synthetic process for this compound can be developed, enabling its production for further research and potential applications.

Advanced Spectroscopic and Spectrometric Characterization of 3 Iodo 7 Methoxy 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms within the 3-Iodo-7-methoxy-4H-chromen-4-one molecule can be determined.

Proton NMR (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals five distinct signals corresponding to the different proton environments in the molecule. rsc.org The aromatic protons and the methoxy (B1213986) group protons resonate in characteristic regions of the spectrum.

A singlet appearing at approximately 8.21 ppm is assigned to the proton at the C-2 position (H-2). rsc.org In the aromatic region, a doublet at around 8.13 ppm with a coupling constant (J) of 9.0 Hz corresponds to the proton at the C-5 position (H-5). rsc.org A doublet of doublets at approximately 6.99 ppm (J = 9.0, 2.4 Hz) is attributed to the H-6 proton, showing coupling to both H-5 and H-8. rsc.org The proton at C-8 (H-8) appears as a doublet at 6.83 ppm with a coupling constant of 2.3 Hz. rsc.org The sharp singlet at 3.90 ppm is characteristic of the three protons of the methoxy group (-OCH₃) at the C-7 position. rsc.org

¹H NMR Data for this compound

Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
8.21s-H-2
8.13d9.0H-5
6.99dd9.0, 2.4H-6
6.83d2.3H-8
3.90s--OCH₃

s = singlet, d = doublet, dd = doublet of doublets

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While specific data for this compound is not detailed in the provided search results, the synthesis of this compound is often confirmed by ¹³C NMR spectroscopy. hud.ac.ukamazonaws.com For structurally similar compounds like 3-iodo-7-(methoxymethoxy)-4H-chromen-4-one, the carbonyl carbon (C-4) resonates at approximately 172.8 ppm, and the carbon bearing the iodine (C-3) is found at a significantly upfield position around 87.1 ppm. researchgate.net The carbons of the aromatic ring and the methoxy group would also show characteristic chemical shifts.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For the related compound 3-iodo-7-(methoxymethoxy)-4H-chromen-4-one, the exact mass was determined by HRMS (ESI), and the calculated value for [M+H]⁺ was 332.9624, with a found value of 332.9641. researchgate.net While the specific HRMS data for this compound is not explicitly stated in the provided results, it is a standard characterization technique used in its synthesis. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 3-iodo-7-(methoxymethoxy)-4H-chromen-4-one, shows characteristic absorption bands. researchgate.net A strong absorption band is observed around 1622 cm⁻¹, which is indicative of the C=O stretching vibration of the chromone (B188151) ketone group. researchgate.net Other bands corresponding to C-O stretching and aromatic C-H and C=C vibrations would also be present. Although the specific IR data for this compound is not available in the search results, its synthesis is often monitored and confirmed using FT-IR spectroscopy. hud.ac.uk

Reactivity and Chemical Transformations of 3 Iodo 7 Methoxy 4h Chromen 4 One

Functional Group Interconversions Involving the 3-Iodo Moiety

The carbon-iodine bond at the 3-position of the chromone (B188151) core is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups.

The chromone ring system of 3-iodo-7-methoxy-4H-chromen-4-one is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the 7-methoxy group and the 3-iodo group, play a crucial role in determining the regioselectivity of these reactions.

The 7-methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This would direct incoming electrophiles to the C-6 and C-8 positions. Conversely, the carbonyl group at C-4 is deactivating and meta-directing. The iodo group at the 3-position is deactivating but ortho-, para-directing. The presence of the iodine atom can enhance the electrophilicity at other positions on the aromatic system. evitachem.com The interplay of these electronic effects governs the outcome of electrophilic substitution reactions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the literature, general principles of electrophilic aromatic substitution on substituted chromones can be applied. nih.govsigmaaldrich.com For instance, nitration or halogenation would be expected to occur preferentially at the C-6 or C-8 positions, influenced by the powerful directing effect of the 7-methoxy group.

Modern synthetic methodologies, particularly those involving transition metal-catalyzed C-H activation, offer powerful tools for the selective functionalization of heterocyclic scaffolds like chromones. nih.gov While specific C-H activation strategies for this compound are not widely reported, related studies on similar chromone derivatives provide valuable insights.

For example, 3-iodo-6-methoxy-4H-chromen-4-one has been utilized as a precursor in C-H activation protocols to synthesize more complex structures such as coumestans through intramolecular annulation. evitachem.com This suggests that the C-H bonds on the benzopyranone core of the 7-methoxy isomer could also be targeted for selective functionalization. The development of directing groups that can be installed on the chromone nucleus allows for precise control over the site of C-H activation, enabling the introduction of various substituents at positions that are otherwise difficult to access. nih.gov Such strategies could involve the installation of a directing group at a specific position, followed by a transition metal-catalyzed reaction to form a new carbon-carbon or carbon-heteroatom bond at a targeted C-H site.

Metal-Catalyzed Cross-Coupling Reactions

The 3-iodo substituent makes this compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the construction of complex molecular architectures. rsc.org The high reactivity of the carbon-iodine bond in this compound makes it an ideal coupling partner in these transformations.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. This compound can readily participate in Sonogashira coupling reactions to introduce an alkynyl group at the 3-position of the chromone ring. The reaction is typically carried out under mild conditions, using a base such as an amine to neutralize the hydrogen halide byproduct. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound can be coupled with various aryl or vinyl boronic acids to afford 3-aryl- or 3-vinyl-7-methoxy-4H-chromen-4-ones. The reaction typically requires a base and a palladium catalyst with appropriate ligands. libretexts.orgoiccpress.com The chemoselectivity of the Suzuki-Miyaura reaction is high, allowing for the coupling to proceed in the presence of various functional groups. oiccpress.com

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.govlibretexts.org This reaction provides a valuable method for the vinylation of aryl halides. This compound can undergo Heck coupling with various alkenes to introduce a vinyl substituent at the 3-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base3-Alkynyl-7-methoxy-4H-chromen-4-one
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd catalyst, Base3-Aryl/Vinyl-7-methoxy-4H-chromen-4-one
Heck AlkenePd catalyst, Base3-Vinyl-7-methoxy-4H-chromen-4-one

Copper-Catalyzed Reaction Pathways

While palladium catalysis dominates the field of cross-coupling reactions, copper-catalyzed transformations also offer valuable synthetic routes. Copper catalysts can be used for a variety of coupling reactions, including the formation of carbon-heteroatom bonds. In the context of this compound, copper catalysis could be employed for reactions such as the Ullmann condensation to form C-N, C-O, and C-S bonds at the 3-position.

Furthermore, copper(I) plays a crucial role as a co-catalyst in the traditional Sonogashira coupling reaction, where it facilitates the formation of a copper acetylide intermediate. wikipedia.orglibretexts.org There is also growing interest in the development of copper-catalyzed cross-coupling reactions as a more sustainable and economical alternative to palladium-based systems.

The strategic functionalization of this compound through cross-coupling reactions can provide precursors for subsequent annulation reactions, leading to the construction of novel fused heterocyclic systems. Annulation is a process in which a new ring is fused onto an existing molecule through the formation of two new bonds. scripps.edu

A notable example, although on a related isomer, is the use of 3-iodo-6-methoxy-4H-chromen-4-one in the synthesis of coumestans. evitachem.com This transformation involves an intramolecular C-H activation and annulation, demonstrating the potential of iodochromones in building complex polycyclic frameworks. A similar strategy could be envisioned for this compound, where a suitably functionalized side chain introduced at the 3-position via a cross-coupling reaction could undergo an intramolecular cyclization to form a new fused ring. These divergent annulation strategies are of significant interest for the synthesis of libraries of complex molecules with potential biological activity. rsc.org

Domino and Cascade Reactions Utilizing this compound as a Reactive Precursor

Domino and cascade reactions, characterized by the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the rapid assembly of complex molecular architectures. The 3-iodochromone scaffold is an excellent substrate for such transformations, particularly in palladium-catalyzed processes where the initial carbon-iodine bond activation can trigger a sequence of intramolecular events.

While specific examples of domino reactions starting directly from this compound are not extensively documented in the literature, the reactivity of analogous 3-iodochromones and related systems provides a strong basis for predicting its behavior in such transformations. A prominent example involves the synthesis of fused heterocyclic systems, such as chromeno[4,3-c]pyrazol-4(2H)-ones. Although these are often synthesized from 3-formylchromones, a plausible domino approach using this compound could involve an initial Sonogashira coupling with a suitably functionalized alkyne, followed by an in-situ intramolecular cyclization. nih.gov

A general representation of a domino Sonogashira coupling followed by cyclization is depicted below:

Table 1: Hypothetical Domino Reaction of this compound

Reactant 1Reactant 2Catalyst/ConditionsIntermediateFinal Product
This compoundTerminal alkyne with a nucleophilic group (e.g., -NH2, -OH)Pd(PPh₃)₄, CuI, Et₃N3-Alkynyl-7-methoxy-4H-chromen-4-one derivativeFused heterocyclic system (e.g., chromeno[4,3-b]pyrrole, chromeno[4,3-b]furan)

This strategy leverages the palladium-catalyzed C-C bond formation to introduce a side chain that subsequently undergoes a spontaneous or induced cyclization onto the chromone core, leading to the rapid construction of complex, polycyclic molecules. researchgate.net

Furthermore, intramolecular Heck reactions represent another powerful cascade strategy. frontiersin.org By first derivatizing the this compound to introduce an alkenyl group at a suitable position (for instance, through a Stille or Suzuki coupling), a subsequent intramolecular palladium-catalyzed cyclization can lead to the formation of novel carbocyclic or heterocyclic rings fused to the chromone framework. The regioselectivity of the cyclization would be governed by the length and nature of the tethered alkenyl chain.

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The C-3 iodo substituent in this compound is a key feature that allows for extensive derivatization, thereby enabling the exploration of chemical space and the generation of libraries of compounds with diverse functionalities and potential biological activities. Palladium-catalyzed cross-coupling reactions are the cornerstone of these derivatization strategies.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the 3-iodochromone with a variety of organoboron compounds. This allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C-3 position. For instance, the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would yield the corresponding 3-aryl-7-methoxy-4H-chromen-4-one derivatives. nih.gov

Sonogashira Coupling: This coupling reaction between the 3-iodochromone and terminal alkynes is instrumental in introducing alkynyl moieties. wikipedia.org The resulting 3-alkynyl-7-methoxy-4H-chromen-4-ones are not only interesting compounds in their own right but also serve as versatile intermediates for further transformations, such as cycloaddition reactions or the aforementioned cascade cyclizations. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to 3-amino-7-methoxy-4H-chromen-4-one derivatives. By reacting this compound with various primary or secondary amines, a wide range of N-substituted derivatives can be synthesized. These amino-functionalized chromones are of significant interest due to their potential as bioactive molecules.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the C-3 position by coupling with various alkenes. This provides a route to 3-vinyl-7-methoxy-4H-chromen-4-one and related derivatives, which can serve as precursors for further functionalization or polymerization.

The utility of these derivatization strategies is highlighted in studies on the quantitative structure-activity relationship (QSAR) of 3-iodochromone derivatives as potential fungicides. In a study, a series of 3-iodochromone derivatives, including 3-iodo-7-methoxychromone, were synthesized and their biological activity was evaluated. frontiersin.org The derivatization at various positions of the chromone ring allowed for the establishment of a QSAR model, demonstrating the importance of molecular descriptors influenced by different substituents in determining the fungicidal activity. frontiersin.org

Table 2: Examples of Derivatization Reactions of this compound

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct Class
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Base3-Aryl-7-methoxy-4H-chromen-4-one
Sonogashira CouplingTerminal alkynePd(PPh₃)₂, CuI, Base3-Alkynyl-7-methoxy-4H-chromen-4-one
Buchwald-Hartwig AminationPrimary/Secondary aminePd catalyst, Ligand, Base3-Amino-7-methoxy-4H-chromen-4-one
Heck CouplingAlkenePd(OAc)₂, Ligand, Base3-Alkenyl-7-methoxy-4H-chromen-4-one

Computational Chemistry and Theoretical Insights into 3 Iodo 7 Methoxy 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic characteristics and stability of chromone (B188151) derivatives. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting and interpreting the chemical reactivity of a molecule. researchgate.net It creates a color-coded map on the molecule's surface, where different colors represent varying electrostatic potentials. chemrxiv.org Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. chemrxiv.org

In studies of related flavonoid structures, MEP maps have been used to correlate molecular structure with biological activity. For example, the anti-picornavirus activities of certain 3-methoxy flavones were linked to negative MEP values in two specific regions of the molecules. nih.gov The analysis of MEP can provide insights into intermolecular interactions, as it helps to visualize the charge distribution and identify potential sites for noncovalent interactions like hydrogen bonding. researchgate.netchemrxiv.org This method is instrumental in understanding how a molecule like 3-Iodo-7-methoxy-4H-chromen-4-one might interact with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling can be employed to understand the step-by-step process of chemical reactions. For 3-iodochromones, a key synthetic route is the iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones. nih.govorganic-chemistry.org This method provides a simple and efficient way to produce various 3-iodochromones under mild conditions. nih.govorganic-chemistry.org The process involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with an acetal (B89532) to form an enaminone intermediate, which then undergoes cyclization with iodine to yield the final 3-iodochromone product. frontiersin.orgnih.govresearchgate.netnih.gov This reaction pathway is tolerant of various functional groups, making it a versatile tool for creating a diverse range of chromone derivatives. nih.govorganic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Iodochromone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov These models are useful for predicting the activity of new compounds and for optimizing molecular structures to enhance their desired effects.

A 2D-QSAR study was conducted on a series of twenty-one 3-iodochromone derivatives to investigate their fungicidal activity against Sclerotium rolfsii. frontiersin.orgnih.govresearchgate.netnih.gov Three different models were generated: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.orgnih.govresearchgate.net The MLR model was identified as the most robust, with strong statistical significance. frontiersin.orgnih.govresearchgate.net

Table 1: Statistical Results of the Best QSAR Model (MLR) for 3-Iodochromone Derivatives

ParameterValue
Correlation coefficient (r²)0.943
Cross-validated correlation coefficient (q²)0.911
Predicted correlation coefficient (r²pred)0.837

This data is derived from a QSAR study on 3-iodochromone derivatives as potential fungicides. frontiersin.orgnih.govresearchgate.net

The development of a QSAR model relies on the calculation of molecular descriptors, which are numerical values that encode information about a molecule's structure and properties. researchgate.net These descriptors can be categorized as topological, electronic, or steric, among others.

In the QSAR study of 3-iodochromone derivatives, several descriptors were identified as having a significant influence on their fungicidal activity. frontiersin.orgnih.govresearchgate.net The physicochemical parameters for the QSAR study were estimated using VLifeMDS 4.6 software. frontiersin.orgnih.govresearchgate.net

Table 2: Key Molecular Descriptors Influencing Fungicidal Activity of 3-Iodochromone Derivatives

DescriptorTypeDescription
DeltaEpsilonCElectronicRepresents the difference in electronic character
T_2_Cl_6Topological2D descriptor related to the presence of chlorine atoms
T_2_F_6Topological2D descriptor related to the presence of fluorine atoms
T_T_F_3Topological2D descriptor related to the presence of fluorine atoms
ZCompDipoleElectronicZ-component of the dipole moment

This table lists the major descriptors identified in a QSAR study on 3-iodochromone derivatives. frontiersin.orgnih.govresearchgate.net

These descriptors highlight the importance of electronic and topological features in determining the fungicidal potential of this class of compounds. The results from such QSAR studies can guide the structural optimization of 3-iodochromone derivatives to improve their activity. frontiersin.orgnih.gov

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR can be effectively applied to the broader class of chromen-4-one derivatives to predict their biological activities and guide the synthesis of more potent analogues. The development and validation of such models follow a systematic workflow.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves generating a dataset of structurally related compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a regression model that correlates the descriptors with the activity.

Model Development:

The initial step in developing a QSAR model for chromen-4-one derivatives involves compiling a dataset of these compounds with their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or EC₅₀ values for antioxidant activity). These activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) to ensure a more linear relationship with the descriptors.

Subsequently, a diverse set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).

3D descriptors: Dependent on the 3D conformation of the molecule (e.g., steric parameters, surface area, volume).

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and electronic parameters.

Various statistical methods are employed to develop the QSAR model, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. For instance, in a study on 4-substituted coumarins as tubulin polymerization inhibitors, a Genetic Algorithm (GA) coupled with MLR (GA-MLR) was used to select the most relevant descriptors and build the predictive model. nih.govresearchgate.netnih.gov Similarly, for a series of synthetic chromone derivatives with antioxidant activity, a 3D-QSAR approach using Molecular Field Analysis (MFA) and the Genetic Partial Least Squares (G/PLS) method was employed to generate a predictive model. nih.gov

Model Validation:

The reliability and predictive power of a developed QSAR model must be rigorously validated. This process involves both internal and external validation techniques.

Internal Validation: This is typically performed using the training set of compounds that were used to build the model. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model.

External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is divided into a training set (for model building) and a test set (for validation). The model is built using only the training set and is then used to predict the activities of the compounds in the test set, which were not used in model development. The predictive ability is assessed by the predictive correlation coefficient (r²_pred). A high r²_pred value (typically > 0.6) suggests that the model can accurately predict the activity of new, untested compounds.

The following tables present representative statistical parameters from QSAR studies on chromone-related structures, illustrating the validation of these models.

QSAR Model Validation for Antioxidant Chromone Derivatives
Validation Parameter Value
Cross-validated coefficient (q² or r²cv)0.771
Non-cross-validated coefficient (r²)0.868
Predictive correlation coefficient (r²pred)0.924
Data derived from a 3D-QSAR study on synthetic chromone derivatives. nih.gov
QSAR Model Validation for Anticancer Coumarin (B35378) Derivatives
Validation Parameter Value
Correlation coefficient (r²) - Model 1 (3 descriptors)0.670
Correlation coefficient (r²) - Model 2 (4 descriptors)0.692
Data derived from a QSAR study on 4-substituted coumarins. nih.govresearchgate.netnih.gov

These validated QSAR models can then be used to screen virtual libraries of novel chromen-4-one derivatives, including various substitutions on the chromone core, to identify promising candidates for synthesis and biological evaluation. The insights gained from the descriptors in the QSAR equation can also guide medicinal chemists in understanding the structure-activity relationships and designing more potent compounds. For example, a 3D-QSAR study on chromone derivatives revealed the importance of dihydroxy substitution on the A ring for radical scavenging activity. nih.gov

Mechanistic Biological Studies of 3 Iodo 7 Methoxy 4h Chromen 4 One and Its Analogues

Exploration of Molecular Targets and Intracellular Pathways

The 4H-chromen-4-one scaffold, a core structure in flavonoids and isoflavonoids, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitutions on this core, such as the iodo group at the 3-position and the methoxy (B1213986) group at the 7-position in 3-Iodo-7-methoxy-4H-chromen-4-one, significantly influence its biological activity. Research into its analogues provides a broader understanding of how this class of compounds functions at a molecular level.

Enzyme Inhibition Profiling and Mechanistic Elucidation

Analogues of this compound have been extensively studied for their ability to inhibit various enzymes, demonstrating the versatility of the chromone (B188151) structure as a basis for inhibitor design.

Cholinesterase inhibitors are crucial for managing neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov Analogues of this compound have shown notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research on amino-7,8-dihydro-4H-chromenone derivatives has demonstrated their potential as cholinesterase inhibitors. nih.gov A particularly potent compound from this series, compound 4k , exhibited significant inhibitory activity against BChE with a half-maximal inhibitory concentration (IC₅₀) of 0.65 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of BChE, with an inhibition constant (Kᵢ) of 0.55 µM. nih.gov This competitive mechanism suggests that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. The structure-activity relationship studies indicated that substitutions at various positions on the chromen-4-one scaffold were critical for enhancing this inhibitory potency. nih.gov

Furthermore, another class of analogues, chromeno[3,4-b]xanthones, which can be seen as structurally rigidified versions of styrylchromones, have proven to be more effective as AChE inhibitors than their more flexible precursors. nih.gov The presence of methoxy groups on these structures appears to be a significant factor in their AChE inhibitory activity. nih.gov

Table 1: Inhibition of Butyrylcholinesterase (BChE) by Chromenone Analogue Data sourced from in vitro studies.

Compound Target Enzyme IC₅₀ (µM) Inhibition Type Kᵢ (µM)
Compound 4k BChE 0.65 ± 0.13 Competitive 0.55

The enzyme β-secretase (BACE-1) is a primary therapeutic target in Alzheimer's disease research, as it is a key enzyme in the production of amyloid-β peptides. nih.gov Inhibition of BACE-1 is a promising strategy to prevent the progression of the disease by reducing the accumulation of these peptides in the brain. nih.govnih.gov

Flavonoids and related chromone structures have been identified as potential BACE-1 inhibitors. nih.gov Studies have shown that flavonoids such as myricetin, kaempferol, morin, quercetin, and apigenin (B1666066) can inhibit BACE-1 activity. nih.gov While direct inhibitory data for this compound is not extensively documented, the general activity of its core structure suggests potential. For instance, N-p-coumaroyltyramine and certain cinnamic acid derivatives have also been identified as potent BACE-1 inhibitors through virtual screening and experimental assays. nih.gov The development of BACE-1 inhibitors often involves a structure-based design approach to optimize the interaction with the enzyme's active site. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are significant targets in the treatment of neurodegenerative disorders and depression. Chromone-based compounds have emerged as potent and selective inhibitors of MAO-B. nih.gov

Studies have shown that the chromone scaffold is privileged for MAO-B inhibition, with modifications at the 7-position, such as a methoxy group, being explored to enhance selectivity and efficacy. nih.gov A series of dietary flavonoid acacetin (B1665396) 7-O-methyl ether derivatives were designed and found to be highly potent and selective MAO-B inhibitors. nih.gov Specifically, compounds 1c, 2c, 3c, and 4c from this series demonstrated over a thousand-fold selectivity for MAO-B over MAO-A, with Kᵢ values in the nanomolar range. nih.gov Kinetic studies showed that compounds 1c and 2c were reversible inhibitors of MAO-B. nih.gov Another natural flavonoid, calycosin , was also identified as a selective, competitive inhibitor of human MAO-B. nih.gov

Table 2: Inhibition of Monoamine Oxidase B (MAO-B) by Chromenone Analogues Data sourced from studies on recombinant human MAO-B.

Compound Target Enzyme Kᵢ (nM) Selectivity (MAO-A/MAO-B)
1c hMAO-B 37 >1000-fold
2c hMAO-B 68 >1000-fold
3c hMAO-B 44 >1000-fold
4c hMAO-B 50 >1000-fold

The aurora kinase family plays a critical role in cell cycle regulation, and their inhibition is a key strategy in cancer therapy. semanticscholar.orgnih.gov Several 4-chromenone derivatives have been identified as potent inhibitors of these kinases.

One study developed a series of 4-chromenone derivatives combined with N-acylhydrazone, identifying derivative 12 ((E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide) as a strong inhibitor of Aurora kinase A (AurA) with an IC₅₀ of 1.4 µM. proquest.com This compound was shown to decrease the phosphorylation of AurA at Thr288 in HCT116 cells. proquest.com Another synthetic pan-aurora kinase inhibitor, DK1913 (5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one), directly binds to and inhibits both Aurora-A and Aurora-B, leading to cell cycle arrest and apoptosis. semanticscholar.orgresearchgate.net Additionally, 4H-chromen-4-one derivatives have been discovered as a new class of selective Rho Kinase (ROCK) inhibitors, with compound 12j showing excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.govacs.orgsci-hub.se

Table 3: Inhibition of Kinases by Chromenone Analogues Data sourced from in vitro kinase assays.

Compound Target Kinase IC₅₀ (µM)
Derivative 12 Aurora Kinase A 1.4
DK1913 Pan-Aurora Kinase Not specified
Compound 12j ROCK I / ROCK II Not specified

Mitochondrial complex III (cytochrome bc₁ complex) is a crucial component of the electron transport chain. sigmaaldrich.com Its inhibition can impact cellular energy production and redox signaling. nih.gov Synthetic chromanol derivatives, which share structural similarities with the potent complex III inhibitor stigmatellin, have been investigated for their effects on this complex. nih.gov

Compounds such as TMC4O (6-hydroxy-2,2,7,8-tetramethyl-chroman-4-one) and TMC2O (6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one) have been shown to partially inhibit the mammalian cytochrome bc₁ complex. nih.gov These chromanols exhibited species-selective inhibition of the complex's activity in mitochondria from different organisms. nih.gov For instance, an esterified derivative of TMC2O inhibited the complex with an IC₅₀ of 4.9 µM. nih.gov Other studies have noted that certain chromone derivatives can improve mitochondrial function, which includes modulating the activity of complex III, in models of Alzheimer's disease. nih.gov

Cellular Mechanistic Investigations (e.g., Induction of Apoptosis, Cell Cycle Modulation)

The progression of the eukaryotic cell through its life cycle is a tightly regulated process, mediated by the sequential activation and inactivation of cyclin-dependent kinases (Cdks) nih.gov. This process, known as the cell cycle, is crucial for cell proliferation. In multicellular organisms, a balance between cell proliferation and programmed cell death (apoptosis) is essential for maintaining tissue homeostasis nih.gov. Unregulated cell proliferation, if not countered by appropriate cell death, can lead to pathological conditions such as cancer nih.gov. Apoptosis is a highly conserved mechanism for cellular suicide, allowing for the removal of unwanted or defective cells without inducing an inflammatory response nih.gov. Research has shown a link between the cell cycle and apoptosis, where the manipulation of the cell cycle can either prevent or trigger an apoptotic response nih.gov.

In the context of chromene analogues, studies have demonstrated their potential to influence these fundamental cellular processes. For instance, certain novel fused chromene derivatives have been shown to possess significant antiproliferative effects against various cancer cell lines, including mammary gland (MCF-7), human colon (HCT-116), and liver (HepG-2) cancer cells nih.gov.

Detailed mechanistic studies on promising cytotoxic compounds from this class, specifically compounds identified as 7 and 14 in one study, revealed their ability to induce cell cycle arrest and apoptosis nih.gov. These compounds were found to halt the cell cycle at the S and G2/M phases, thereby preventing cancer cells from proceeding with division nih.gov. This cell cycle arrest is a critical prelude to apoptosis. The induction of apoptosis by these compounds was further confirmed by observing the activation of effector caspases 3 and 7. nih.gov. Caspases are a family of proteases that play an essential role in programmed cell death. The activity of caspase-3/7 in cells treated with compound 14 was significantly amplified, reaching levels double that of the reference drug Doxorubicin nih.gov.

Furthermore, these chromene analogues were found to trigger apoptosis through the induction of DNA fragmentation, a hallmark of late-stage apoptosis nih.gov. The percentage of DNA fragmentation caused by compound 14 was nearly double that observed with Doxorubicin nih.gov. These findings suggest that the antitumor effects of these chromene analogues are mediated through the inhibition of cell cycle checkpoints, leading to the activation of the executioner caspases and subsequent DNA fragmentation, culminating in apoptosis nih.gov.

CompoundCell LineEffectMechanism
Fused Chromene Analogue (7)MCF-7, HCT-116, HepG-2Cell Cycle ArrestInhibition of G2/M checkpoint nih.gov
Apoptosis InductionActivation of caspase 3/7, DNA fragmentation nih.gov
Fused Chromene Analogue (14)MCF-7, HCT-116, HepG-2Cell Cycle ArrestS and G2/M phase arrest nih.gov
Apoptosis InductionSignificant activation of caspase 3/7, DNA fragmentation nih.gov

Molecular Interactions with Biological Macromolecules

Understanding the interactions between small molecules and biological macromolecules is fundamental to drug discovery and development. These interactions govern the molecule's mechanism of action, potency, and selectivity.

In Silico Molecular Docking Studies for Ligand-Target Binding Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex globalresearchonline.net. This method is widely employed to forecast the binding affinity and interaction patterns of a ligand (such as a chromene derivative) with the active site of a target protein globalresearchonline.netresearchgate.net.

Molecular docking studies have been conducted on various chromene analogues to evaluate their potential as therapeutic agents against different biological targets. For example, 4-phenyl-4H-chromene analogues have been computationally screened against known anticancer targets like tubulin and the oestrogen receptor, as well as the anti-inflammatory target TNF-α receptor globalresearchonline.net. The results indicated that several of the tested analogues exhibited higher docking scores than the reference drugs, suggesting strong binding affinities for these targets globalresearchonline.net.

In another study, a flavone (B191248) analogue, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one , was evaluated in silico against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govmdpi.com. The binding energies calculated from these docking studies confirmed the compound's potency nih.gov. Similarly, docking simulations for acridone (B373769) derivatives, which share structural similarities with chromenes, against Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer and neurodegenerative diseases, have been used to validate in vitro results and understand binding interactions researchgate.net.

A new 4-hydroxyquinolone analogue was studied via docking simulations against Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in cancer mdpi.com. The compound demonstrated good stability within the ALK active site, with a docking score of -8.054 kcal·mol⁻¹, indicating a favorable binding interaction mdpi.com. These in silico studies are instrumental in identifying promising lead compounds and providing a rationale for their observed biological activities globalresearchonline.net.

Compound/Analogue ClassTarget ProteinDocking Score (kcal/mol)Software Used
4-Phenyl-4H-chromene analogue (CS4)Tubulin-8.17AutoDock 4.0 globalresearchonline.net
4-Phenyl-4H-chromene analogue (CS5)Oestrogen Receptor-6.76AutoDock 4.0 globalresearchonline.net
4-Hydroxyquinolone analogueAnaplastic Lymphoma Kinase (ALK)-8.054Schrodinger Suite mdpi.com
4-Ethyl-2-methoxyphenolGLP-1 Receptor-6.10SWISSDOCK researchgate.net
1,3-CyclopentanedioneGLP-1 Receptor-5.37SWISSDOCK researchgate.net

Identification of Key Binding Sites and Interacting Residues

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-sigma or π-π stacking interactions researchgate.netacgpubs.org.

For 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one , docking studies revealed key interactions within the binding site of AChE. The compound was found to engage in π-π interactions with the crucial catalytic anionic site (CAS) residues Trp84 and Phe330 mdpi.com. The catalytic anionic site is a major binding location targeted for the treatment of Alzheimer's disease acgpubs.org.

In the case of acridone derivatives binding to MARK4, docking models showed various types of interactions contributing to the stability of the ligand-protein complex. These included hydrogen bonds with specific donor-acceptor residues, as well as charge, polar, van der Waals, and π-sigma interactions researchgate.net.

Studies on inhibitors targeting Tumor Necrosis Factor-α (TNF-α), a key protein in inflammation, have identified that interactions with hydrophobic residues such as Leu57, Tyr59, Tyr119, and Tyr151 in the active region are critical for potent inhibition researchgate.net. Similarly, for a novel 4-hydroxyquinolone analogue targeting ALK, docking analysis showed important interactions with key residues Met1199 and Glu1197 within the active site, mirroring the interactions of known inhibitors mdpi.com. The identification of these specific molecular interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Compound/AnalogueTarget ProteinKey Interacting ResiduesType of Interaction
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one Acetylcholinesterase (AChE)Trp84, Phe330π-π interactions mdpi.com
Glu199Hydrogen bond mdpi.com
4-Hydroxyquinolone analogue Anaplastic Lymphoma Kinase (ALK)Met1199, Glu1197Not specified mdpi.com
Acridone derivatives Microtubule Affinity Regulating Kinase 4 (MARK4)Not specifiedHydrogen bonding, polar, van der Waals, π-sigma interactions researchgate.net
TNF-α Inhibitors Tumor Necrosis Factor-α (TNF-α)Leu57, Tyr59, Tyr119, Tyr151Hydrophobic interactions researchgate.net

Structure Activity Relationship Sar and Rational Design Principles for 3 Iodo 7 Methoxy 4h Chromen 4 One Derivatives

Impact of Substituents on Chromone (B188151) Scaffold Bioactivity

The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring. These modifications can affect the molecule's electronic properties, lipophilicity, steric hindrance, and ability to interact with biological targets.

The iodine atom at the 3-position of the chromone scaffold plays a multifaceted role in modulating the biological effects of its derivatives. Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can influence binding affinity and selectivity. nih.gov

In the context of 3-iodo-7-methoxy-4H-chromen-4-one, the 3-iodo group serves as a versatile synthetic handle for introducing further structural diversity. researchgate.net For instance, it facilitates the synthesis of 3-amino chromone derivatives through coupling reactions. A study on such derivatives revealed that the nature of the substituent introduced at the 3-position significantly impacts the antitumor activity. researchgate.net

The following table illustrates the antitumor activity of some 3-(substituted amino) chromone derivatives synthesized from this compound, highlighting the importance of the substituent introduced at the 3-position.

CompoundSubstituent at C-3HCT116 IC₅₀ (µmol·L⁻¹)7721 IC₅₀ (µmol·L⁻¹)
6c Substituted arylamine4.92Not Reported
6f Substituted arylamineNot Reported12.59
6i Substituted arylamine6.21Not Reported
6m Substituted arylamineNot Reported8.74
6o Substituted arylamine10.33Not Reported

Data sourced from a study on the synthesis and antitumor activity of novel 3-(substituted amino) chromone derivatives. researchgate.net The specific structures of the "Substituted arylamine" were not detailed in the available abstract.

The methoxy (B1213986) group at the 7-position of the chromone scaffold is a common feature in many biologically active flavonoids and chromone derivatives. Its presence can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 7-methoxy group can impact solubility, metabolic stability, and the ability of the molecule to form hydrogen bonds with biological targets.

In a study of 7-hydroxy-4-phenylchromen-2-one derivatives, the presence of a substituent at the 7-position was shown to be crucial for cytotoxic activity. nih.gov While this study was on a coumarin (B35378) scaffold, the principle of substitution at the 7-position influencing bioactivity is relevant. Research on flavanones has also indicated that a methoxy or hydroxy substituent at the C-7 position can enhance inhibitory effects on human colon carcinoma cells. researchgate.net

The pharmacological profile of chromone derivatives can be further fine-tuned by introducing other substituents on the chromone ring. The position and electronic nature of these substituents can lead to significant changes in biological activity.

For example, in a series of chromone-2-aminothiazole derivatives designed as protein kinase CK2 inhibitors, various substitutions on the chromone ring were explored. nih.gov The results indicated that the placement and type of substituent were critical for both inhibitory potency and anti-proliferative activity.

Studies on other heterocyclic systems also provide insights into the effects of ring substitutions. For instance, in a series of chalcone-based NF-κB inhibitors, the substitution pattern on the aromatic rings was found to be a key determinant of their inhibitory potency. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Chromone-Based Systems

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. nih.govnih.gov This approach is used to explore novel chemical space, improve physicochemical properties, and circumvent patent-protected scaffolds.

The chromone scaffold can serve as a starting point for scaffold hopping to other heterocyclic systems. For example, azaaurones and thioaurones have been explored as bioisosteric replacements for the aurone (B1235358) scaffold (a close relative of the chromone scaffold), in some cases leading to increased antiproliferative effects. mdpi.com In one instance, a scaffold-hopping approach from a chiral lead led to the identification of an achiral 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as a potential inducer of activating transcription factor 3 (ATF3). nih.gov

Bioisosteric replacement, a more subtle modification, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of this compound, the iodine atom at the 3-position could potentially be replaced by other groups. For instance, an ethynyl (B1212043) group has been investigated as a bioisostere for iodine in other contexts, as it can mimic some of the electronic properties of a halogen bond donor. nih.gov

The following table presents some common bioisosteric replacements that could be considered for modifying the this compound scaffold.

Original GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Iodo (-I) Bromo (-Br), Chloro (-Cl), Fluoro (-F)Halogen for halogen substitution, modulates size and electronegativity.
Iodo (-I) Ethynyl (-C≡CH)Can mimic halogen bond donor properties. nih.gov
Methoxy (-OCH₃) Hydroxyl (-OH), Amino (-NH₂), Methyl (-CH₃)Modulates hydrogen bonding capacity and lipophilicity.
Benzene (B151609) ring Pyridine, ThiopheneAlters electronic properties and potential for hydrogen bonding.

Rational Design Strategies for Multi-Target-Directed Ligands Based on the Chromone Core

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-target-directed ligands (MTDLs). nih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. The chromone scaffold is a versatile platform for the design of such MTDLs.

Rational design strategies for chromone-based MTDLs often involve the hybridization of the chromone core with other pharmacophores known to interact with specific targets. For example, chromone-hydroxypyridinone hybrids have been designed as potential multimodal anti-Alzheimer's disease agents, combining the properties of the chromone scaffold with the iron-chelating ability of the hydroxypyridinone moiety. nih.gov

Another approach involves modifying the chromone scaffold to inhibit multiple enzymes within a pathological pathway. For instance, chromone derivatives have been designed as dual inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov The design process for these MTDLs typically involves computational modeling to predict the binding of the hybrid molecule to its intended targets, followed by chemical synthesis and biological evaluation.

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective and Regioselective Synthetic Methodologies for Complex Chromone (B188151) Architectures

The synthesis of polyfunctionalized 4H-chromen-4-one derivatives has seen a surge in publications, highlighting a variety of innovative and efficient synthetic strategies. ipb.ptscispace.com A significant future direction lies in the refinement of stereoselective and regioselective methods to build complex chromone architectures with high precision.

Palladium-mediated cross-coupling reactions have proven to be a powerful tool for introducing a wide range of substituents onto the chromone scaffold. nih.gov Methodologies such as Suzuki, Heck, Stille, and Sonogashira reactions have been successfully employed, demonstrating excellent regioselectivity, particularly when modifications are performed sequentially at different positions of the chromone ring. nih.gov For instance, a strategy for creating 2,3,6,8-tetrasubstituted chromones achieved excellent yields (63-98%) by first functionalizing the 8-position, followed by reactions at other sites. nih.gov

Other emerging methods include:

One-Pot Transformations: Facile one-pot procedures are being developed to convert starting materials like 2-fluoroacetophenones directly into chromone-2-carboxylates, offering a streamlined alternative for generating diverse libraries of new compounds. organic-chemistry.org

Organocatalysis: Organocatalyzed approaches provide a metal-free alternative for the synthesis of 2-substituted chromones, often proceeding through the condensation of 2'-hydroxyacetophenones with esters. scispace.com

C-H Activation: Direct C-H arylation is being explored for related heterocyclic systems, presenting an efficient pathway for creating complex structures from simpler precursors with high selectivity. nih.gov

These advanced synthetic methods are crucial for systematically modifying the 3-Iodo-7-methoxy-4H-chromen-4-one scaffold, enabling the exploration of structure-activity relationships and the development of derivatives with tailored properties.

Integration of Advanced Computational Techniques for Predictive Modeling and Drug Design

The synergy between experimental work and computational modeling is accelerating the discovery and optimization of chromone-based compounds. nih.govtu-dortmund.de Advanced computational techniques are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and designing new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this integration. In a study of twenty-one 3-iodochromone derivatives, QSAR analysis was used to build predictive models for their fungicidal activity against Sclerotium rolfsii. frontiersin.orgnih.gov By generating models such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), researchers identified key molecular descriptors that influence biological activity. frontiersin.orgfrontiersin.org The MLR model proved to be the most robust, with strong predictive power. nih.govresearchgate.net

Table 1: Statistical Validation of QSAR Models for Fungicidal 3-Iodochromone Derivatives. frontiersin.orgnih.gov
ModelCorrelation Coefficient (r²)Cross-validated Correlation Coefficient (q²)Predicted Correlation Coefficient (r²pred)
MLR (Model 1)0.9430.9110.837
PCR (Model 2)N/AN/AN/A
PLS (Model 3)N/AN/AN/A

The analysis identified descriptors like DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole as major influencers of fungicidal activity, providing a roadmap for future structural optimization. frontiersin.orgfrontiersin.org

Other computational methods being applied to chromones include:

Density Functional Theory (DFT): Used to analyze structural and electronic properties. d-nb.info

Molecular Docking: Simulates the binding of chromone derivatives to biological targets, helping to predict binding affinity and identify key interactions. d-nb.infonih.gov

Molecular Electrostatic Potential (MEP) Maps: These maps identify the most reactive electrophilic and nucleophilic sites on a molecule, offering insights into its potential interactions with biological macromolecules. d-nb.info

The continued development and application of these computational tools will enable a more rational, hypothesis-driven approach to designing complex chromones like this compound for specific biological functions.

Uncovering Novel Biological Targets and Mechanisms of Action for Iodochromones

The chromone skeleton is present in molecules with a vast array of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. frontiersin.orgresearchgate.net A key area of future research is the identification of novel biological targets for iodochromone derivatives and the detailed elucidation of their mechanisms of action.

Research has already identified several targets and activities for chromone-based compounds:

Enzyme Inhibition: Chromones are known to inhibit a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, kinases, and cyclooxygenases. frontiersin.orgevitachem.com Specifically, 3-iodo-6-methoxy-4H-chromen-4-one has demonstrated inhibitory action against acetylcholinesterase, a target relevant in neurodegenerative diseases. evitachem.com Another study identified substituted chromone derivatives as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related disorders. nih.gov

Anticancer Activity: The 3-iodo-6-methoxy-4H-chromen-4-one variant has shown potential anticancer effects against human colon cancer cells in vitro, suggesting mechanisms that may involve apoptosis or cell cycle arrest. evitachem.com

Antifungal Activity: A series of 3-iodochromone derivatives displayed significant fungicidal activity against the plant pathogen Sclerotium rolfsii, with 6,8-Dichloro-3-iodochromone being the most active compound. frontiersin.orgnih.gov

Metabolic Regulation: A recently discovered 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one was found to lower lipid accumulation in hepatocytes by up-regulating the metabolic regulator PGC1α. nih.gov

Future research will likely employ advanced techniques like proteomics and chemoproteomics to systematically identify the protein targets of iodochromones within a complex biological system. youtube.comnih.gov This will move the field beyond phenotypic screening to a more mechanistic understanding of how these compounds exert their biological effects, paving the way for the development of highly targeted therapeutics. researchgate.net

Potential for this compound and its Derivatives as Chemical Biology Probes and Tools

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to interrogate complex biological processes. nih.govfebs.org Given their defined biological activities and versatile chemistry, this compound and its derivatives are excellent candidates for development into chemical probes.

The utility of iodochromones as chemical tools stems from several key features:

A Modifiable Scaffold: The iodine atom at the 3-position is a particularly valuable feature. It can readily participate in cross-coupling reactions, serving as a synthetic handle to attach other functional groups. researchgate.net This allows for the straightforward installation of reporter tags (e.g., fluorophores) for imaging studies or affinity tags for target identification and pulldown experiments.

Defined Biological Activity: The known inhibitory effects of iodochromones on specific enzymes and cellular pathways provide a strong starting point for designing probes to study those very processes. evitachem.comnih.gov A well-characterized probe derived from this scaffold could be used to validate the role of a target protein in disease, an essential step in drug discovery. rsc.org

Cell Permeability: Many small-molecule chromones are capable of entering cells, allowing them to modulate intracellular targets and pathways directly. febs.org

The development of a high-quality chemical probe from the this compound scaffold would involve synthesizing analogs, confirming their potent and selective interaction with a specific biological target, and demonstrating their utility in cellular or in vivo models. youtube.com Such tools would be invaluable for dissecting complex biological systems and validating new targets for therapeutic intervention. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Iodo-7-methoxy-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation (e.g., iodination) of a pre-functionalized chromenone scaffold. For example, the Mannich reaction has been employed to introduce aminoalkyl groups to similar chromenones, using formaldehyde and amines in ethanol . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of iodine sources like N-iodosuccinimide) is critical. Monitoring via TLC and adjusting reaction time can improve yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios. The methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.0–8.5 ppm) are diagnostic .
  • FTIR : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with calculated exact masses . Cross-referencing with analogs (e.g., 7-hydroxy derivatives) aids interpretation .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS for structurally similar compounds:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to minimize inhalation risks (H335) .
  • Waste Disposal : Segregate halogenated waste and neutralize spills with inert absorbents .

Advanced Research Questions

Q. How can SHELX software be utilized to refine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement. Key steps include:

  • Data Preparation : Integrate diffraction data (e.g., .hkl files) and define initial atomic positions via SHELXD .
  • Refinement : Use least-squares minimization with constraints for thermal parameters (ADPs). Challenges include resolving disorder in the iodinated position or methoxy group. Twinning tests (e.g., Hooft parameter) may be required for high-symmetry space groups .
  • Validation : Check R-factors (<5%) and residual electron density maps using OLEX2 or Coot .

Q. What strategies are recommended for resolving contradictions between spectral data (e.g., NMR, XRD) and computational modeling results for this compound?

  • Methodological Answer :

  • Iterative Refinement : Reconcile NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust computational parameters (solvent model, basis set) to match experimental conditions .
  • XRD Validation : Compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized geometries. Discrepancies >0.1 Å may indicate crystal packing effects .
  • Triangulation : Use multiple techniques (e.g., IR, MS) to cross-validate structural assignments .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity at the iodinated position .
  • Solvent Effects : Use Polarizable Continuum Models (PCM) to simulate reaction pathways (e.g., nucleophilic substitution) in ethanol or DMSO .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions susceptible to functionalization .

Q. What experimental approaches validate the proposed reaction mechanisms for iodination at the 3-position of the chromenone scaffold?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ NMR to identify intermediates (e.g., iodonium ion formation) .
  • Isotopic Labeling : Use ¹²⁷I/¹²⁵I isotopic tracers to track regioselectivity via mass spectrometry .
  • Competition Experiments : Compare reactivity with other halogens (Br, Cl) under identical conditions to establish electronic/steric influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.